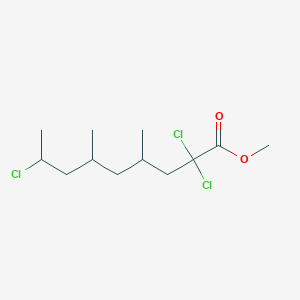![molecular formula C11H9FN2O4 B14510650 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-03-5](/img/structure/B14510650.png)
1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorophenyl group and the carbamoyl moiety adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
The synthesis of 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and carbamoyl groups. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorophenyl and carbamoyl groups.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical modifications .
Comparaison Avec Des Composés Similaires
1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolizines: Compounds with a similar core structure but different substituents.
Prolinol: A related compound with a hydroxyl group instead of the carbamoyl moiety.
The uniqueness of this compound lies in its specific combination of the fluorophenyl and carbamoyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
62749-03-5 |
|---|---|
Formule moléculaire |
C11H9FN2O4 |
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H9FN2O4/c12-7-3-1-2-4-8(7)13-11(17)18-14-9(15)5-6-10(14)16/h1-4H,5-6H2,(H,13,17) |
Clé InChI |
ZJPMDFCAAHGNNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



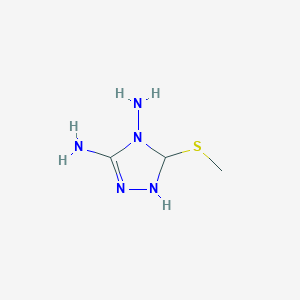
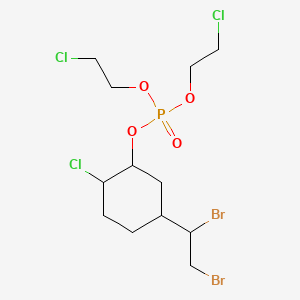
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)
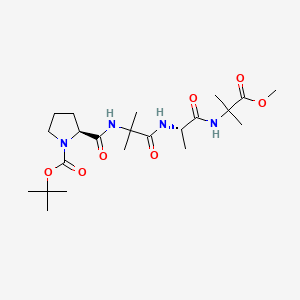
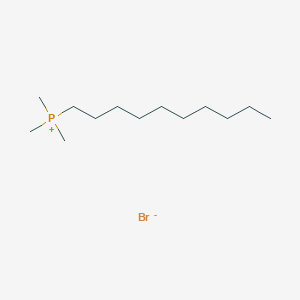
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)
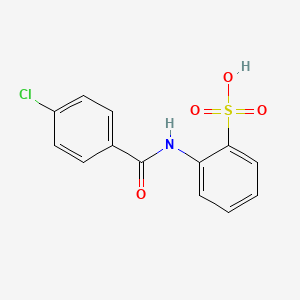
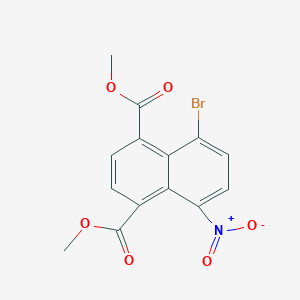
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)


